molecular formula C10H8N2 B2444954 2-amino-1H-indene-3-carbonitrile CAS No. 189242-48-6

2-amino-1H-indene-3-carbonitrile

Cat. No. B2444954
CAS RN: 189242-48-6
M. Wt: 156.188
InChI Key: WRHNNBTXKGWNHS-UHFFFAOYSA-N
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Description

“2-amino-1H-indene-3-carbonitrile” is a chemical compound with the molecular formula C10H8N2 . It is used in the field of chemistry as an organic building block.


Molecular Structure Analysis

The molecular structure of “2-amino-1H-indene-3-carbonitrile” consists of a 1H-indene ring attached to an amino group and a carbonitrile group . The molecular weight of this compound is 156.18 .


Physical And Chemical Properties Analysis

“2-amino-1H-indene-3-carbonitrile” is a powder at room temperature . Its melting point ranges from 186 to 191 degrees Celsius .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Amino-1H-indene-3-carbonitrile has been utilized in the synthesis of various heterocyclic compounds. For instance, it reacted with SCl2, iBu3N, and NCS to yield benzocyclopenta[1,2,6]thiadiazines. These compounds displayed characteristics useful as new materials, such as liquid crystals and near-infrared dyes (Gómez et al., 2005).

Precursor in Regioselective Synthesis

It served as a precursor in the base-promoted synthesis of benzo[e]indene derivatives. This involved ring opening and oxidative cyclization, leading to functionalized benzo[h]quinolines (Singh et al., 2015).

Quantum Chemical Calculations

Quantum chemical calculations have been performed on derivatives of 2-amino-1H-indene-3-carbonitrile, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, to understand their molecular properties (Oturak et al., 2017).

Fungistatic Activity

Aryl-substituted indene-2-carbonitriles, related to 2-amino-1H-indene-3-carbonitrile, have been evaluated for their fungistatic activity against various phytopathogenic fungi, showing significant growth-inhibiting activity (Kozik et al., 2006).

Synthesis of Indenothiophene Derivatives

2-Amino-1H-indene-3-carbonitrile is also a key intermediate in the synthesis of novel indenothiophene derivatives, which have potential applications in various fields (Patil et al., 2012).

Development of High Explosives

Triazolotriazine carbonitriles derived from amino carbonitriles like 2-amino-1H-indene-3-carbonitrile have been investigated for their use in insensitive high explosives (Snyder et al., 2017).

Corrosion Inhibition

Derivatives of 2-amino-1H-indene-3-carbonitrile have been studied as corrosion inhibitors for mild steel in acidic solutions, showing significant effectiveness in inhibiting corrosion (Quadri et al., 2021).

Combinatorial Chemistry

It has been used in catalyst-free combinatorial library synthesis of chromene-3-carbonitrile derivatives, demonstrating its utility in the field of green chemistry (Kumaravel & Vasuki, 2009).

Safety and Hazards

The safety data for “2-amino-1H-indene-3-carbonitrile” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful to aquatic life .

properties

IUPAC Name

2-amino-3H-indene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHNNBTXKGWNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=C1N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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